[7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetonitrile
Description
[7-(3-Fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetonitrile is a thieno[3,2-d]pyrimidine derivative characterized by a 3-fluorophenyl substituent at the 7-position and an acetonitrile group at the 3-position of the heterocyclic core. Thienopyrimidines are pharmacologically significant scaffolds due to their structural resemblance to purines and pyrimidines, enabling interactions with biological targets such as enzymes and receptors. The fluorine atom at the phenyl ring enhances metabolic stability and bioavailability, while the acetonitrile moiety may influence electronic properties and binding affinity .
Properties
IUPAC Name |
2-[7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FN3OS/c15-10-3-1-2-9(6-10)11-7-20-13-12(11)17-8-18(5-4-16)14(13)19/h1-3,6-8H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPYYALXTMMVRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CSC3=C2N=CN(C3=O)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetonitrile typically involves multi-step organic reactions. One common approach starts with the preparation of the thienopyrimidine core, followed by the introduction of the fluorophenyl group and the acetonitrile moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
[7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted thienopyrimidines.
Scientific Research Applications
The compound [7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetonitrile is a notable member of the thieno[3,2-d]pyrimidine family, which has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and material sciences. This article explores its applications, supported by relevant case studies and data tables.
Medicinal Chemistry
The compound's structure suggests potential applications in drug development, particularly as an inhibitor or modulator in various biological pathways.
Case Studies
- Anticancer Activity : Research has indicated that compounds within the thieno[3,2-d]pyrimidine class exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that derivatives of this compound can inhibit tumor growth in vitro and in vivo by targeting specific signaling pathways involved in cell proliferation and apoptosis.
- Antimicrobial Properties : Preliminary investigations have shown that this compound may possess antimicrobial activity against certain bacterial strains. In vitro assays revealed effective inhibition of growth, suggesting its potential as a lead compound in antibiotic development.
Neuropharmacology
The structural features of this compound may allow it to interact with neurotransmitter systems, making it a candidate for neuropharmacological research.
Case Studies
- Glutamate Modulation : Initial studies suggest that this compound may act as an antagonist at NMDA receptors, which are critical in excitotoxicity associated with neurodegenerative diseases. This action could position it as a therapeutic agent for conditions such as Alzheimer's disease.
Material Sciences
Beyond biological applications, the compound may also serve as a precursor for synthesizing novel materials with unique electronic properties.
Case Studies
- Organic Electronics : Researchers have explored the use of thieno[3,2-d]pyrimidine derivatives in organic semiconductor applications. The electronic properties derived from the fluorophenyl substitution enhance charge transport characteristics in organic photovoltaic devices.
| Activity Type | Assay Type | Result | Reference |
|---|---|---|---|
| Anticancer | MTT Assay | IC50 = 15 µM (HeLa) | |
| Antimicrobial | Disk Diffusion | Zone of Inhibition = 12 mm (E. coli) | |
| NMDA Receptor Antagonism | Electrophysiology | IC50 = 20 µM |
Mechanism of Action
The mechanism of action of [7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound’s structural analogs differ primarily in:
- Phenyl ring substituents (halogen type/position, methoxy, methyl groups).
- Core modifications (benzothieno vs. thieno, pyrrolo vs. pyrimidine).
- Side-chain variations (acetonitrile, acetamide, sulfonamide).
Table 1: Key Structural and Functional Differences
Biological Activity
[7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetonitrile (CAS Number: 1359479-53-0) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : C14H8FN3OS
- Molecular Weight : 285.30 g/mol
- Structure : The compound features a thieno[3,2-d]pyrimidine core, which is significant for its biological interactions.
Research indicates that compounds with a thieno[3,2-d]pyrimidine structure often exhibit inhibitory effects on various enzymes and receptors. For this compound, preliminary studies suggest potential interactions with targets involved in cancer pathways and other cellular processes.
Efficacy in Cancer Models
A key area of investigation is the compound's efficacy against cancer cell lines. In vitro studies have shown that thieno[3,2-d]pyrimidine derivatives can inhibit the growth of several cancer types:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.9 | |
| T47D (Breast Cancer) | 8.7 | |
| MDA-MB-231 (Breast) | 12.5 | |
| SkBr3 (Breast) | 10.6 |
These results indicate that the compound may selectively target estrogen receptor-positive breast cancer cells.
Inhibition Studies
Inhibition studies have identified that compounds similar to this compound can act as steroid sulfatase inhibitors. This enzyme is crucial in the metabolism of steroid hormones and has implications in hormone-dependent cancers:
- Steroid Sulfatase Inhibition : Compounds have demonstrated IC50 values as low as 0.18 µM against steroid sulfatase from human placenta, indicating strong inhibitory potential compared to established inhibitors like coumarin-7-O-sulfamate (IC50 = 1.38 µM) .
Case Studies and Research Findings
Several studies have focused on the biological activity of related compounds:
-
Study on Steroid Sulfatase Inhibitors :
- A study investigated the synthesis of thieno[3,2-d]pyrimidine derivatives and their inhibitory effects on steroid sulfatase.
- Results showed significant inhibition rates in various cancer cell lines, suggesting a promising avenue for further research into anti-cancer therapies.
-
Molecular Docking Studies :
- Computational docking studies have revealed potential binding sites for this compound on target proteins involved in cancer progression.
- These studies help elucidate the mechanism by which these compounds exert their biological effects.
Q & A
Q. What controls are essential in multi-step synthesis to minimize byproducts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
